molecular formula C15H17N5O2 B5661834 2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine

2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine

Cat. No. B5661834
M. Wt: 299.33 g/mol
InChI Key: RFGVMSMYKRYONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine involves specific methods that allow the introduction of structural variety at different positions of the compound's scaffold. For instance, a study reported the synthesis of a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the synthetic route that enables structural modifications at crucial positions, which is essential for the compound's activity and interactions (Jang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives often reveals the compound's geometry and electronic distribution, which are crucial for understanding its reactivity and potential interactions. For example, the structural analysis of a piperidinium pyrimidine derivative provided insight into its crystalline structure, showcasing a significant number of hydrogen bonds that contribute to the stability and reactivity of the compound (Orozco et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to the formation of various compounds with distinct properties. Research into the synthesis and conversions of piperazine derivatives highlighted methods for obtaining dialkylamino derivatives through reactions with nucleophilic reagents (Makarov et al., 1994).

properties

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-20(22)14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGVMSMYKRYONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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